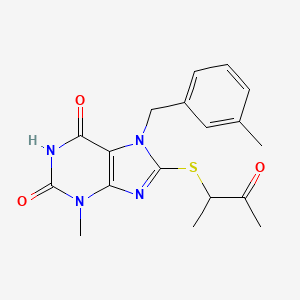

3-methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Description

3-Methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione characterized by three key structural features:

- A 3-methyl group at the 3-position of the purine core.

- A 7-(3-methylbenzyl) substituent, providing aromatic bulk and lipophilicity.

- An 8-((3-oxobutan-2-yl)thio) group, introducing a thioether linkage to a branched ketone-containing side chain.

Its structural complexity, particularly the 8-position thioether substituent, distinguishes it from classical xanthine analogs like theophylline or caffeine.

Properties

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-10-6-5-7-13(8-10)9-22-14-15(21(4)17(25)20-16(14)24)19-18(22)26-12(3)11(2)23/h5-8,12H,9H2,1-4H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXLQCCTIOLEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C(=O)C)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl, benzyl, and thio groups through various organic reactions such as alkylation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

Substitution: The benzyl and methyl groups may participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups can participate in various organic reactions, making it a valuable intermediate in synthetic chemistry.

Biology

In biological research, compounds with purine cores are often studied for their potential as enzyme inhibitors or as analogs of nucleotides. This compound may be investigated for its interactions with biological macromolecules and its potential effects on cellular processes.

Medicine

In medicine, purine derivatives are of interest for their potential therapeutic properties. This compound may be explored for its activity against certain diseases, such as cancer or viral infections, due to its ability to interfere with nucleic acid metabolism.

Industry

In industry, this compound may find applications in the development of pharmaceuticals, agrochemicals, or materials science. Its unique chemical properties can be harnessed for various industrial processes.

Mechanism of Action

The mechanism of action of “3-methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, interference with DNA or RNA synthesis, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following analysis focuses on structurally related purine diones, emphasizing differences in substituents, synthetic approaches, physicochemical properties, and biological activities.

Structural Variations at the 8-Position

The 8-position substituent is critical for modulating biological activity and physicochemical properties. Key analogs include:

Key Insight: The target compound’s 8-((3-oxobutan-2-yl)thio) group combines a sulfur atom (for nucleophilic interactions) with a ketone (for hydrogen bonding or metabolic oxidation), offering unique reactivity compared to ether, amino, or non-ketone thioether substituents.

Physicochemical Properties

Key Insight : The ketone in the target compound’s 8-substituent may reduce crystallinity compared to fluorinated or aromatic analogs, though experimental data are needed.

Biological Activity

Overview

3-Methyl-7-(3-methylbenzyl)-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex structure that suggests potential biological activities. Its unique combination of functional groups may influence its interaction with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-methyl-7-[(3-methylphenyl)methyl]-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione. It has a molecular formula of C18H20N4O3S and a molecular weight of approximately 368.44 g/mol. The presence of the thio group and the specific methyl and benzyl substitutions are noteworthy as they may enhance its reactivity and biological interactions.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other purine derivatives like allopurinol, which inhibits xanthine oxidase.

- Interference with Nucleic Acid Synthesis : Given its purine structure, it could interfere with DNA or RNA synthesis, potentially affecting cell proliferation.

- Modulation of Signaling Pathways : The compound may interact with receptors or signaling pathways, influencing cellular responses.

Anticancer Potential

Research into similar purine compounds has revealed potential anticancer properties due to their ability to inhibit DNA synthesis in cancer cells. Studies on related structures suggest that this compound might also display such activity.

| Study Focus | Outcome | Reference |

|---|---|---|

| Purine Derivatives in Cancer Therapy | Inhibition of tumor growth | |

| Methylxanthines and Cancer Cells | Induction of apoptosis |

Case Studies

- Case Study on Antimicrobial Properties : A study conducted on various purine analogs demonstrated significant antibacterial effects against Gram-positive bacteria. The study suggested that modifications in the purine ring could enhance activity against resistant strains.

- Case Study on Anticancer Activity : In a preliminary investigation involving purine derivatives, compounds similar to this compound were shown to induce apoptosis in cultured cancer cells, indicating potential for further development as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.